Lipophilicity (logP) Comparison: 2-Pentadecyl-1,3-dioxane vs. 2-Nonyl-1,3-dioxane — A 2.34 log Unit Difference Governs Surfactant Performance
The calculated logP of 2-pentadecyl-1,3-dioxane is 6.23, compared to 3.89 for the C9 homolog 2-nonyl-1,3-dioxane [1]. This difference of 2.34 log units corresponds to an approximately 219-fold higher octanol–water partition coefficient for the C15 compound, substantially altering its amphiphilic balance, critical micelle concentration (CMC), and emulsification capacity [2]. The logP value governs the compound's ability to partition into hydrophobic phases, directly influencing surfactant efficacy in emulsion polymerization, oil–water separation, and hydrophobic contaminant removal [2].
| Evidence Dimension | Octanol–water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 6.23 (calculated) |
| Comparator Or Baseline | 2-Nonyl-1,3-dioxane (C9 homolog): logP = 3.89 (calculated) |
| Quantified Difference | ΔlogP = 2.34 (≈ 219× higher partition coefficient) |
| Conditions | Calculated logP values from chemical databases; no experimental logP data identified for head-to-head comparison |
Why This Matters
A 219-fold difference in hydrophobicity translates to markedly different CMC values, surface excess concentrations, and emulsifying power—making the C15 compound functionally non-interchangeable with shorter-chain homologs in surfactant formulations.
- [1] YYBY Chemical Platform. 2-Nonyl-1,3-dioxane (CAS 6413-70-3). LogP: 3.8901. https://www.yybyy.com. View Source
- [2] Yuan, L.; et al. Properties and Applications of Sodium (5-methyl-2-alkyl-1,3-dioxane-5-yl)-Carboxylate. J. Nanosci. Nanotechnol. 2016, 16, 1085–1089. (Chain-length dependence of CMC and surfactant properties in 1,3-dioxane-based surfactants.) View Source
